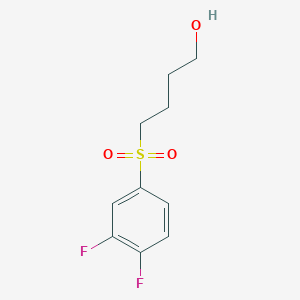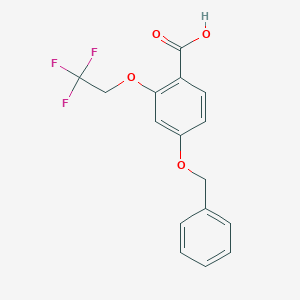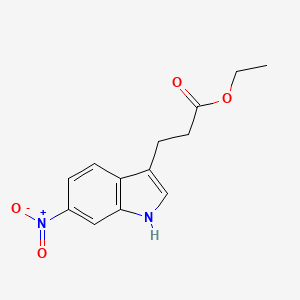
Ethyl 3-(6-Nitro-3-indolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD31977895” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in medicinal chemistry, organic synthesis, and industrial processes. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile tool for researchers and industry professionals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977895” typically involves a series of organic reactions that include the formation of key intermediates. The process often starts with the preparation of a precursor molecule, which undergoes several steps such as nucleophilic substitution, oxidation, and cyclization to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD31977895” is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial methods focus on maximizing efficiency, reducing waste, and ensuring consistent quality of the final product.
化学反应分析
Types of Reactions: “MFCD31977895” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
“MFCD31977895” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of “MFCD31977895” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
“MFCD31977895” can be compared with other similar compounds based on its structural features and chemical properties. Some similar compounds include:
Compound A: Known for its similar functional groups and reactivity, but with different biological activities.
Compound B: Shares a similar core structure but differs in the substituents, leading to variations in its chemical behavior.
Compound C: Exhibits comparable reactivity in certain reactions but has distinct physical properties.
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
ethyl 3-(6-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-7-10(15(17)18)4-5-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI 键 |
VNNIKARLOOLSCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


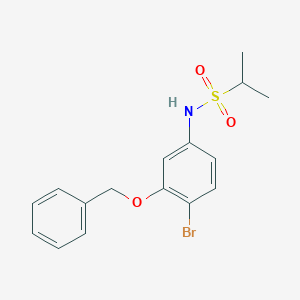
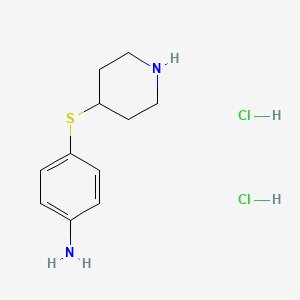
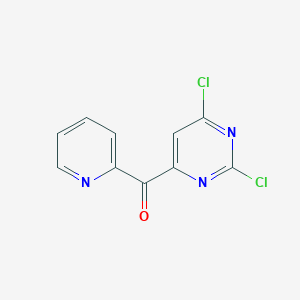
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
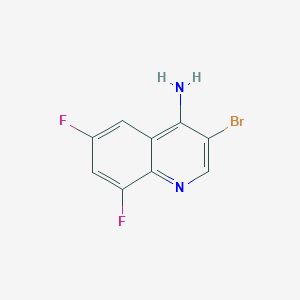
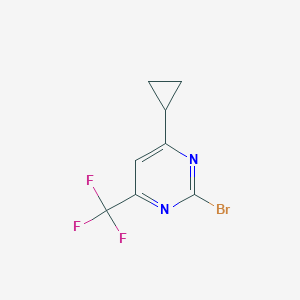
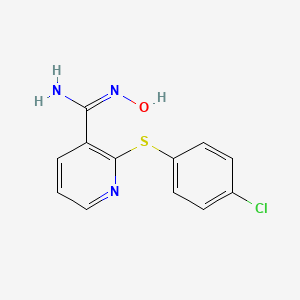
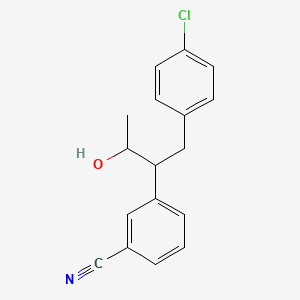
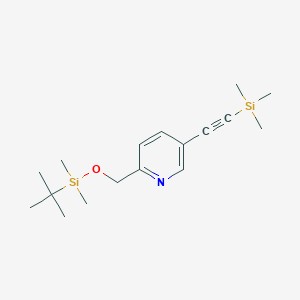
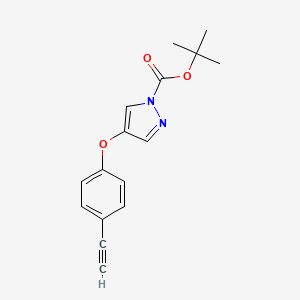
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
